2,5-Bis(trifluoromethyl)phenylacetonitrile

説明

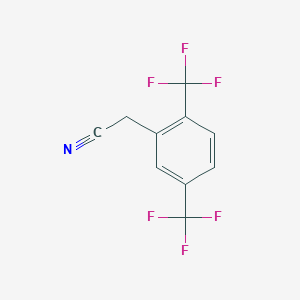

2,5-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C10H5F6N and a molecular weight of 253.14 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2,5-dibromotrifluoromethylbenzene with sodium cyanide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .

化学反応の分析

Types of Reactions: 2,5-Bis(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.

Substitution: Reagents like sodium hydride and various organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

2,5-Bis(trifluoromethyl)phenylacetonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethyl groups enhance the pharmacological properties of drug candidates by improving their efficacy and reducing side effects. Studies have shown that compounds containing trifluoromethyl groups often exhibit increased metabolic stability and improved bioavailability.

Case Study:

A notable example is the development of antimicrobial agents where this compound has been utilized to synthesize derivatives that demonstrate potent activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies indicate that the presence of trifluoromethyl groups significantly enhances the antibacterial potency of these compounds.

Agricultural Chemicals

Formulation of Agrochemicals:

In agriculture, this compound is employed in the formulation of pesticides and herbicides. Its chemical properties allow for the design of selective agrochemicals that target specific pests while minimizing environmental impact.

Impact on Environmental Safety:

Research indicates that agrochemicals developed with this compound can exhibit lower toxicity to non-target organisms, thereby contributing to more sustainable agricultural practices . The effectiveness of these formulations has been validated through field trials demonstrating improved pest control with reduced chemical usage.

Material Science

Development of Advanced Materials:

The compound is explored in material science for its potential in creating polymers and coatings with enhanced thermal and chemical resistance. These materials are particularly valuable in harsh environments where durability is critical.

Data Table: Properties of Materials Developed with this compound

| Property | Value | Application |

|---|---|---|

| Thermal Stability | >300 °C | High-performance coatings |

| Chemical Resistance | Excellent | Industrial applications |

| Mechanical Strength | High | Structural materials |

Fluorinated Compounds Research

Significance in Chemical Research:

this compound plays a pivotal role in research related to fluorinated compounds. These compounds are known for their unique properties such as low reactivity and high stability, making them suitable for various applications including pharmaceuticals and specialty chemicals.

Research Findings:

Studies have highlighted the utility of fluorinated compounds in enhancing the performance characteristics of drugs and agrochemicals. The stability provided by trifluoromethyl groups allows for prolonged activity and reduced degradation in biological systems .

Analytical Chemistry

Development of Analytical Methods:

In analytical chemistry, this compound is used to develop methods for detecting and quantifying other compounds. Its incorporation into analytical techniques improves the reliability and sensitivity of results.

Case Study:

Recent advancements have shown that using this compound as a derivatizing agent enhances the detection limits in gas chromatography-mass spectrometry (GC-MS) analyses . This application is particularly beneficial in environmental monitoring where trace levels of pollutants need to be quantified accurately.

作用機序

The mechanism of action of 2,5-Bis(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .

類似化合物との比較

- 3,5-Bis(trifluoromethyl)phenylacetonitrile

- 4-(Trifluoromethyl)phenylacetonitrile

- 2-(Trifluoromethyl)phenylacetonitrile

Comparison: 2,5-Bis(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 3,5-Bis(trifluoromethyl)phenylacetonitrile has the trifluoromethyl groups in different positions, which can affect its reactivity and applications .

生物活性

2,5-Bis(trifluoromethyl)phenylacetonitrile is a synthetic compound with significant biological activity, primarily due to its unique structural characteristics. The presence of two trifluoromethyl groups enhances its electrophilic nature, making it a candidate for various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profile, and potential applications in pharmacology and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl groups significantly influence its chemical behavior, enhancing lipophilicity and electrophilicity, which are crucial for its biological interactions.

Research indicates that this compound interacts with various biological targets, leading to distinct effects:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can disrupt metabolic pathways in target organisms. This property is particularly relevant in the context of insecticidal and herbicidal applications.

- Receptor Binding : Studies suggest that it can bind to certain receptors, potentially altering physiological responses in both plants and animals.

Toxicity Profile

The toxicity of this compound is a significant concern. It has been classified as:

- Acute Toxic : Harmful if ingested or inhaled.

- Irritant : Causes skin irritation and respiratory issues upon exposure.

The safety data sheet indicates that it can cause serious eye irritation and respiratory distress, necessitating careful handling in laboratory settings .

Insecticidal and Herbicidal Properties

Due to its ability to disrupt biological processes in insects and plants, this compound has been studied for use as an insecticide and herbicide. Its mechanism likely involves interference with metabolic pathways critical for survival.

Case Studies

- Insecticide Efficacy : A study demonstrated that formulations containing this compound significantly reduced the population of specific pest species compared to control groups. The compound's mode of action involved disruption of energy metabolism in insects.

- Herbicide Application : Another research effort highlighted the effectiveness of this compound in controlling weed species in agricultural settings. The results indicated a marked reduction in weed biomass when treated with the compound at specified concentrations.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,5-Bis(trifluoromethyl)phenylacetonitrile | Phenylacetonitrile | Different positioning of trifluoromethyl groups |

| 4-(Trifluoromethyl)phenylacetonitrile | Phenylacetonitrile | Single trifluoromethyl group |

| 2-(Trifluoromethyl)phenylacetonitrile | Phenylacetonitrile | Positioning affects reactivity |

The distinct arrangement of the trifluoromethyl groups in this compound enhances its electrophilic character compared to similar compounds, contributing to its unique biological activities.

特性

IUPAC Name |

2-[2,5-bis(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNBXHKKVPKJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378292 | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302911-99-5 | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302911-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。